1,3-Bis(3,4-dimethoxyphenyl)propan-2-one
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Overview
Description
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one: is an organic compound with the molecular formula C19H22O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a central propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one can be compared with similar compounds such as:
- 1,3-Bis(4-methoxyphenyl)propan-2-one
- 1-(3,4-Dimethoxyphenyl)propan-2-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activities .
Properties
CAS No. |
6704-25-2 |
---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-bis(3,4-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C19H22O5/c1-21-16-7-5-13(11-18(16)23-3)9-15(20)10-14-6-8-17(22-2)19(12-14)24-4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
SCKCUJAVKIVTSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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